molecular formula LiPF4<br>F6LiP B025350 Lithium hexafluorophosphate CAS No. 21324-40-3

Lithium hexafluorophosphate

Cat. No. B025350
CAS RN: 21324-40-3
M. Wt: 151.9 g/mol
InChI Key: AXPLOJNSKRXQPA-UHFFFAOYSA-N
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Description

Lithium hexafluorophosphate is a compound of significant interest in scientific research, particularly in the field of energy storage. It is the dominant lithium salt used in commercial rechargeable lithium-ion batteries[]. This is due to its uniquely suitable combination of properties, such as temperature range and conductivity[].
The production of lithium hexafluorophosphate has been studied extensively. One method involves the reaction between elemental fluorine and an equi-molar mixture of lithium fluoride and phosphorus[]. This method, known as the F2 direct method, has been found to be effective in producing lithium hexafluorophosphate in high yield[].
Another method for preparing lithium hexafluorophosphate involves using phosphorus pentachlorine, lithium fluoride, and 1,2-dimethoxyethane. The structure of the resulting complex has been characterized using various techniques, including FTIR, TG-DTG, 1H NMR, and 31P NMR[].The cost and energy demand of producing lithium hexafluorophosphate have been estimated, with spreadsheet-based process models developed to simulate different production processes[].

Synthetic Analysis

Reaction Equation
The synthesis reaction equation of lithium hexafluorophosphate is as follows[]:
PCl5​+LiF+5HF→LiPF6​+5HCl
Reaction Conditions
The synthesis of lithium hexafluorophosphate is typically carried out under anhydrous conditions. The reaction involves the use of phosphorus pentachloride, hydrogen fluoride, and lithium fluoride[].
Reaction Steps
The synthesis process of lithium hexafluorophosphate includes the following steps[][]:
Lithium fluoride anhydrous hydrogen fluoride solution is transferred to a constant-temperature mixing and cooling kettle.
The solution in the kettle is pumped to a reaction tower feeding port.
After the solution is atomized, it undergoes full heat transfer, mass transfer, and synthetic reaction with phosphorus pentafluoride gas.
A small amount of unreacted phosphorus pentafluoride gas is further reacted and absorbed by the lithium fluoride anhydrous hydrogen fluoride solution in a tail gas balance absorber.
The reaction liquid enters the mixing and cooling kettle and continuously enters the tower to participate in the circulating absorption reaction.
Reaction Mechanism
The reaction mechanism of lithium hexafluorophosphate synthesis involves the reaction of phosphorus pentachloride with hydrogen fluoride to produce phosphorus pentafluoride. This is then reacted with lithium fluoride to produce lithium hexafluorophosphate[].
Safety and Environmental Protection
The synthesis of lithium hexafluorophosphate involves the use of hazardous chemicals and requires careful handling[]. The process is typically carried out under anhydrous conditions to prevent the formation of hydrofluoric acid, a highly corrosive and toxic substance[]. The environmental impact of lithium hexafluorophosphate synthesis is primarily related to the energy consumption and greenhouse gas emissions associated with the production process.

Molecular Structure

Atomic Arrangement
Lithium hexafluorophosphate is an inorganic compound with the formula LiPF6[]. It consists of one lithium ion (Li+) and one hexafluorophosphate ion (PF6-)[].
Bonding Type
The lithium ion (Li+) and the hexafluorophosphate ion (PF6-) in LiPF6 are held together by ionic bonds[]. The PF6- ion itself consists of a central phosphorus atom covalently bonded to six fluorine atoms[].
Geometry
The hexafluorophosphate ion (PF6-) has an octahedral geometry. This means the phosphorus atom is at the center of the ion, with the six fluorine atoms surrounding it at the vertices of an octahedron[].
Electron Cloud Distribution
The electron cloud in LiPF6 is primarily located around the fluorine atoms due to their high electronegativity. The lithium ion (Li+), having lost its valence electron, has a much less dense electron cloud[].
Stereochemistry
As an ionic compound, LiPF6 does not have stereoisomers. Stereoisomers are a feature of complex organic molecules, which LiPF6 is not[].
Resonance Structure
The hexafluorophosphate ion (PF6-) in LiPF6 does not exhibit resonance. Resonance is a feature of certain molecules where the electron delocalization can be represented by multiple contributing structures. However, in PF6-, the six P-F bonds are equivalent and there is no delocalization of electrons[].

Mechanism Of Action

Target of Action
The primary target of LiPF6 is the electrolyte in lithium-ion batteries[][][][]. It forms suitable solid electrolyte interphase (SEI) membranes in electrodes, especially in the cathode, and implements passivation for anode current collectors to prevent their dissolution.
Mode of Action
LiPF6 interacts with its target by forming POF3 primarily through rapid chemical reactions with Li2CO3, while hydrolysis should be kinetically limited at moderate temperatures[][][][]. This reaction may be catalyzed by small amounts of HF[].
Result of Action
The action of LiPF6 leads to the formation of a relatively stable passivation film known as the solid electrolyte interphase (SEI), which prevents continual electrolyte degradation while allowing reversible charging and discharging[][][][]
Action Environment
The action of LiPF6 is affected by environmental factors such as temperature and the presence of water[]. It is hydrolyzed by the small amounts of water contained in the electrolytic solution[]. The Li+ transport number and diffusion are governed by the Grotthuss mechanism, with transport properties being independent of salt concentration[].

Physical Properties

State at Standard Temperature and Pressure  Lithium hexafluorophosphate is a solid at standard temperature and pressure[].
Color and Appearance  Lithium hexafluorophosphate appears as a white crystalline powder[].
Density  The density of lithium hexafluorophosphate is 2.84 g/cm³[].
Melting Point and Boiling Point The melting point of lithium hexafluorophosphate is 200 °C[].
Solubility  Lithium hexafluorophosphate is soluble in water[]. It is also soluble in low concentrations of methanol, ethanol, propanol, carbonate, and other organic solvents[].
Electrical Conductivity and Thermal Conductivity  Lithium hexafluorophosphate is used in commercial rechargeable lithium-ion batteries due to its high ionic conductivity[].

Chemical Properties

Chemical Reaction Type
Lithium hexafluorophosphate (LiPF6) is produced by reacting phosphorus pentachloride with hydrogen fluoride and lithium fluoride[]. The reaction can be represented as follows:
PCl5​+LiF+5HF→LiPF6​+5HCl
In lithium-ion batteries, LiPF6 reacts with lithium carbonate (Li2CO3), which may be catalyzed by small amounts of hydrogen fluoride[]:
LiPF6​+Li2​CO3​→POF3​+CO2​+3LiF
Reactivity
LiPF6 is relatively stable thermally, but it hydrolyzes near 70°C1. The hydrolysis reaction can be represented as follows[]:
LiPF6​+4H2​O→LiF+5HF+H3​PO4​
This reaction forms highly toxic hydrogen fluoride (HF) gas[].
Acidity and Alkalinity
it can produce acidic hydrogen fluoride (HF) upon hydrolysis[].
Stability
LiPF6 is relatively stable thermally, but it loses 50% weight at 200°C1. It hydrolyzes near 70°C1. In the presence of moisture, it decomposes to form highly toxic HF gas[].

Biochemical Properties

Lithium hexafluorophosphate (LiPF6) is primarily used in lithium-ion batteries[]. It undergo chemical reactions such as hydrolysis, decomposition, and combustion, producing fluorine- and lithium-containing compounds[].
Cellular Effects  A genome-wide screen using a yeast (Saccharomyces cerevisiae) deletion mutant collection identified 75 gene deletion mutants that showed LiPF6 sensitivity. Among these, genes associated with mitochondria showed the most enrichment. High concentration of LiPF6 caused mitochondrial damage, reactive oxygen species (ROS) accumulation, and ATP content changes. LiPF6 was found to be more toxic to yeast than lithium chloride (LiCl) or sodium hexafluorophosphate (NaPF6)[].
Molecular Mechanism  The decomposition of LiPF6 under solid electrolyte interphase (SEI) formation conditions has been studied using density functional theory[][]. Results suggest that LiPF6 forms POF3 primarily through rapid chemical reactions with Li2CO3, while hydrolysis should be kinetically limited at moderate temperatures34. POF3 preferentially reacts with highly anionic oxygens[][].

Scientific Research Applications

Lithium-Ion Batteries  Lithium hexafluorophosphate (LiPF6) is the dominant Li-salt used in commercial rechargeable lithium-ion batteries (LIBs) based on a graphite anode and a 3–4 V cathode material[]. It has a uniquely suitable combination of properties, including temperature range, passivation, and conductivity[].
Advanced Lithium Batteries  LiPF6 is also used in advanced lithium batteries, such as lithium–metal, lithium–oxygen, and lithium–sulfur batteries[]. These batteries require a re-evaluation of Li-salts due to the different electrochemical and chemical reactions and conditions within such cells[].
Electrolyte in Secondary Batteries  LiPF6 might serve as a reference standard for screening and similar analysis in future battery systems[]. It is focused on finding a more effective electrolyte to enhance the lithium-ion battery’s overall characteristics and performance[].
Sound Generators LiPF6 is used in ultrasound-type non-destructive testing because they are very efficient sound generators[].
Chemical Synthesis  LiPF6 is used in building blocks and chemical synthesis[].
Lithium Ion Battery with 1,2-Dimethoxyethane  LiPF6 (C 4 H 10 O 2) 2 may be used in the electrolyte of the lithium-ion battery where 1,2-dimethoxyethane is permitted or broke down into LiPF6 after further preparation[].

Future Directions

Advancements in Solid-State Lithium Metal Batteries (SSLMBs):The evolution of lithium-ion batteries (LIBs) is reaching its limits in terms of energy content and safety. This limitation is driving a revival in research activities for solid-state lithium metal batteries (SSLMBs). SSLMBs are gaining attention for their potential in high-energy electrochemical storage, with a focus on developing innovative electrolyte materials for future rechargeable high-energy batteries. Research is particularly centered on the properties and applications of solid polymer electrolytes (SPEs) in SSLMBs, aiming to bridge the gap between early solid-state batteries and high-performance SPE-based SSLMBs[].
Addressing Electrolyte Limitations:Significant attention is being paid to solid polymer electrolytes (SPEs) due to their physicochemical features like high flexibility and ease of thin-film processing. Efforts are focused on overcoming the shortcomings of current nonaqueous liquid electrolytes used in LIBs, which are unstable and highly flammable. The goal is to enhance the specific energy and safety of batteries through SSLMBs, which combine high-energy electrode materials with solid electrolytes[].
Ion Transport and Conductivity Improvements:Future research is exploring ways to improve the ionic conductivity of SPEs. This includes studying the amorphous phases of SPEs which are primarily responsible for the transport of ionic species and addressing the low ionic conductivities of crystalline phases. Innovations aim to increase conductivity, especially under different temperature conditions, and to understand the molecular and ionic transport mechanisms in SPEs[].
Incorporation of Inorganic Fillers and Polymer Modification:Another approach is the utilization of nano-sized inorganic fillers to enhance lithium-ion transport and suppress crystallization in SPEs. These fillers can provide additional transport channels and are being explored in different morphologies such as nanoparticles and nano-wires. Additionally, strategies like polymer blends and co-polymerization are being investigated to improve the mechanical properties and suppress crystallinity of SPEs[].
Innovations in Polymer Chemistry:Recent studies have also highlighted the potential of Jeffamine compounds and other polyether oligomers in enhancing the ionic conductivities of SPEs at room temperatures. This involves optimizing the chemical structures of these compounds to improve their electrochemical stabilities and to enable the operation of SSLMBs at or near room temperatures[].
The future research directions for lithium hexafluorophosphate and related materials are multifaceted, focusing on improving SSLMB technologies through advancements in solid polymer electrolytes, enhanced ionic conductivity, incorporation of innovative materials, and understanding the fundamental chemistry and physics of these systems.

properties

IUPAC Name

lithium;hexafluorophosphate
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InChI

InChI=1S/F6P.Li/c1-7(2,3,4,5)6;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPLOJNSKRXQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Li+].F[P-](F)(F)(F)(F)F
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Molecular Formula

LiPF6, F6LiP
Record name Lithium hexafluorophosphate
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DSSTOX Substance ID

DTXSID2066698
Record name Phosphate(1-), hexafluoro-, lithium
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Molecular Weight

151.9 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, White to almost white hygroscopic powder; [Acros Organics MSDS]
Record name Phosphate(1-), hexafluoro-, lithium (1:1)
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Record name Lithium hexafluorophosphate
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Product Name

Lithium hexafluorophosphate

CAS RN

21324-40-3
Record name Lithium hexafluorophosphate
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Record name Lithium hexafluorophosphate(1-)
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Record name LITHIUM HEXAFLUOROPHOSPHATE
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Synthesis routes and methods

Procedure details

Furthermore, 709.5 g of ethylene carbonate (the moisture concentration: 7 ppm by weight) was added to 2,350.5 g of the resultant diethyl carbonate solution of lithium hexafluorophosphate to obtain a diethyl carbonate/ethylene carbonate solution of lithium hexafluorophosphate. The resultant solution contained 10 ppm by weight or less of an insoluble component, 10 ppm by weight or less of free acid and 10 ppm by weight or less of moisture.
Quantity
709.5 g
Type
reactant
Reaction Step One
Quantity
350.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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